(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine
Description
Properties
IUPAC Name |
(3-thiophen-2-ylpyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQXPKYXAAFUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine is a synthetic organic molecule characterized by its unique structural features, including a thiophene ring and a pyrazine moiety. These heterocyclic components are known to contribute significantly to the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous solutions, facilitating its biological applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
2. Antioxidant Properties
Preliminary studies suggest that this compound possesses antioxidant activities, which can help mitigate oxidative stress in biological systems. The antioxidant capacity was evaluated using DPPH radical scavenging assays, demonstrating notable efficacy .
3. Neuroprotective Effects
Some derivatives of pyrazine compounds have been linked to neuroprotective effects. Research suggests that this compound may have potential applications in treating neurodegenerative diseases due to its ability to protect neuronal cells from oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal insights into its unique activity profile:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylpyrazine | Methyl group on pyrazine | Antimicrobial properties |
| 5-Amino-thiophene | Amino group on thiophene | Antioxidant effects |
| 4-(Thiazol-2-yl)aniline | Thiazole ring fused with aniline | Anticancer activity |
| 1-(Thiazol-2-yl)-1H-pyrazole | Thiazole and pyrazole combination | Neuroprotective properties |
This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of the thiophene and pyrazine moieties in conferring specific pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Antiparasitic Activity : A study focused on identifying new chemotypes against Trypanosoma brucei, the causative agent of sleeping sickness, found that compounds structurally related to this compound exhibited promising antiparasitic activity . The research highlighted structure-property relationships that could guide further development.
- Cancer Therapy : Another investigation into thiophene derivatives revealed their potential as inhibitors for Werner syndrome ATP-dependent helicase (WRN), a target for microsatellite instability cancers. The study indicated that certain modifications could enhance the compound's ability to induce DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine against structurally related methanamine derivatives, focusing on synthesis, electronic properties, and biological activity.
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- Thiophene vs. Pyridine Substitution : Replacing thiophene with pyridine in 1-(pyrazin-2-yl)-N-(pyridin-2-ylmethyl)methanamine reduces Zn(II) binding affinity due to lower electron density and basicity .
- Trifluoromethoxy Modification : The trifluoromethoxy group in (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine enhances lipophilicity (logP ~3.5) and metabolic stability compared to the parent compound .
Insights :
- Low yields in 11a–b synthesis (30.6–42.1%) highlight challenges in introducing bulky substituents (e.g., 4-aminocinnamic acid) .
Table 3: Functional Comparisons
Findings :
- The target compound’s Zn(II)-sensing capability is inferior to probes with dipicolylamine residues but superior to pyridine-containing analogs due to thiophene’s sulfur-metal interaction .
- 11a–b exhibit potent p97 inhibition, suggesting that pyrazine-thiophene hybrids are promising scaffolds for enzyme targeting .
- Simpler analogs like (thiophen-2-yl)methanamine show moderate antitumor activity, indicating that pyrazine inclusion may enhance target specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link thiophene and pyrazine moieties, followed by functionalization to introduce the methanamine group. Key parameters include temperature control (80–120°C), pH modulation (neutral to mildly basic), and reaction time optimization (12–24 hours) to minimize byproducts . Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation) and high-performance liquid chromatography (HPLC) (for quantitative purity assessment ≥95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography (using software like SHELX ) provides definitive structural elucidation. For non-crystalline samples, tandem mass spectrometry (MS/MS) and 2D NMR (e.g., - HSQC) are employed to resolve connectivity between the thiophene, pyrazine, and methanamine groups. IR spectroscopy further confirms amine functional groups via N–H stretching bands (~3300 cm) .
Q. What are the key reactivity patterns of this compound?
- Methodological Answer : The amine group undergoes nucleophilic reactions (e.g., acylation, sulfonylation) under mild conditions (room temperature, dichloromethane solvent). The pyrazine ring participates in electrophilic aromatic substitution at the electron-deficient C5 position, while the thiophene moiety is prone to halogenation (e.g., bromination) at the C3/C5 positions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Solvent effects are modeled using the polarizable continuum model (PCM). Validation involves comparing computed UV-Vis spectra with experimental data to assess charge-transfer transitions involving the thiophene-pyrazine system .
Q. What strategies address discrepancies in biological activity data across derivative studies?
- Methodological Answer : Contradictions in structure-activity relationships (SARs) often arise from differences in substituent electronic effects or stereochemistry. Comparative analysis using matched molecular pairs (MMPs) isolates the impact of specific functional groups. For example, replacing the methanamine group with a methyl ester alters hydrogen-bonding capacity, which is quantified via free-energy perturbation (FEP) simulations .
Q. How can biocatalytic methods enhance stereoselective modifications of this compound?
- Methodological Answer : Immobilized enzymes (e.g., phenylalanine ammonia-lyase (PAL) on carbon nanotubes ) catalyze enantioselective amination or deamination reactions. Reaction optimization includes pH (7.0–8.5), temperature (25–37°C), and cofactor (e.g., NADH) recycling systems. Enantiomeric excess (ee) is monitored via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What analytical challenges arise in detecting low-abundance impurities, and how are they resolved?
- Methodological Answer : Trace impurities (e.g., des-amino byproducts or oxidized thiophene derivatives) are identified using ultra-high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID). Quantitation employs LC-MS/MS with multiple reaction monitoring (MRM) modes, achieving detection limits ≤0.1% .
Q. How does the compound’s solid-state packing affect its physicochemical stability?
- Methodological Answer : Crystal packing analysis (via Mercury software) reveals intermolecular interactions (e.g., π-π stacking between pyrazine rings, hydrogen bonds involving the amine). Stability under accelerated conditions (40°C/75% RH) correlates with lattice energy, calculated using force fields (e.g., COMPASS III) in molecular dynamics simulations .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
